N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
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Description
“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide” is a compound that has been mentioned in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is available from certain suppliers for scientific research needs .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in the literature . For instance, quinoline and its analogues have been synthesized using various protocols . Also, 8-Hydroxyquinoline derivatives have been synthesized and studied for their diverse biological activities .Molecular Structure Analysis
The molecular formula of “this compound” is C20H26N2O2 . Its structure includes a cyclohexyl group, a propionamide group, and a 2-hydroxyquinolin-3-yl group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 326.44 . Its solubility in DMSO is currently unknown .Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-18(22)21(16-9-4-3-5-10-16)13-15-12-14-8-6-7-11-17(14)20-19(15)23/h6-8,11-12,16H,2-5,9-10,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIJYYWLVMTPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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